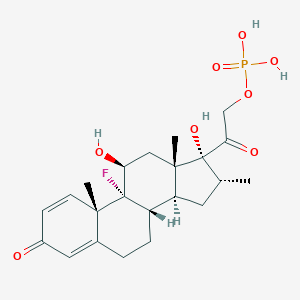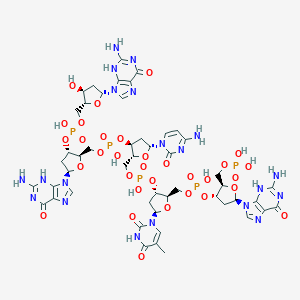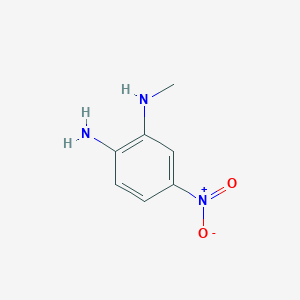
N2-Methyl-4-nitro-1,2-benzenediamine
概要
説明
N2-Methyl-4-nitro-1,2-benzenediamine is a chemical compound that is related to various nitrobenzene derivatives, which are often used in the synthesis of other complex molecules. The papers provided discuss several compounds that are structurally related to N2-Methyl-4-nitro-1,2-benzenediamine, such as derivatives of N,N-dimethyl-1,4-benzenediamine and compounds that involve nitrobenzene moieties in their structure .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including electrochemical oxidation, nucleophilic substitution, and cyclization steps. For instance, sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine were synthesized through electrochemical oxidation and chemical reactions with arylsulfinic acids . Another related compound, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, was synthesized by reacting 1,2-phenylenediamine and using glycolic acid for the cyclization step . These methods highlight the versatility of nitrobenzene derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various analytical techniques, including X-ray crystallography. For example, the crystal structure of a related compound, 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide, was determined to crystallize in the monoclinic space group with specific unit cell dimensions, and the orientation of nitro groups was described in detail . Similarly, the structure of 3,4-methylenedioxy-nitrobenzene was also determined by X-ray crystallography, revealing that all atoms are coplanar .
Chemical Reactions Analysis
The chemical reactivity of nitrobenzene derivatives is showcased in their ability to undergo various reactions. For instance, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution with pyridine without the need for an additional base . The biological activity of benzylating N-nitroso compounds, which are structurally related to N2-Methyl-4-nitro-1,2-benzenediamine, was investigated, revealing their mutagenic properties and potential for DNA benzylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The crystallographic data provide insights into the physical state and stability of the compounds. For example, the dihedral angles between aromatic rings and the orientation of nitro groups affect the physical properties of the compound, such as melting point and solubility . The electrochemical properties are also significant, as demonstrated by the synthesis of sulfonamide derivatives .
科学的研究の応用
UV-Vis-sensitive pH Sensors
Roth et al. (2006) developed water-soluble UV-Vis-sensitive pH sensors by functionalizing poly(vinyl amine) (PVAm) with 2-nitro-1,4-benzenediamine derivatives. These derivatives exhibit solvatochromic behavior, changing color in response to pH changes. This property makes them suitable for applications in monitoring pH variations in environmental and biological contexts (Roth et al., 2006).
Synthesis Methodologies
Tian and Grivas (1992) reported a convenient methodology for synthesizing 2-methyl-4-nitrobenzimidazoles, highlighting the compound's role in facilitating the production of important benzimidazole derivatives. This method addresses discrepancies in literature and provides a streamlined approach to synthesizing these compounds, which are significant in pharmaceutical research and development (Tian & Grivas, 1992).
Heterocyclic Chemistry
Vidal-Albalat et al. (2014) demonstrated the versatility of nitroepoxides, including derivatives of N2-Methyl-4-nitro-1,2-benzenediamine, in synthesizing 1,4-diamino heterocycles. These compounds serve as precursors to bioactive structures like quinoxalines and pyrazines, offering an efficient route to these important heterocycles with minimal waste production (Vidal-Albalat et al., 2014).
将来の方向性
特性
IUPAC Name |
2-N-methyl-4-nitrobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNGTTDFLMOBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620764 | |
| Record name | N~2~-Methyl-4-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Methyl-4-nitro-1,2-benzenediamine | |
CAS RN |
95576-84-4 | |
| Record name | N~2~-Methyl-4-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


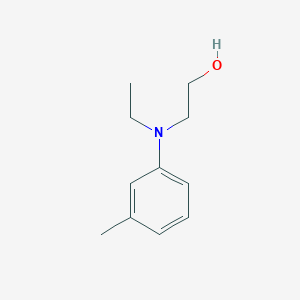
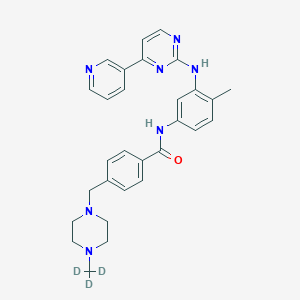

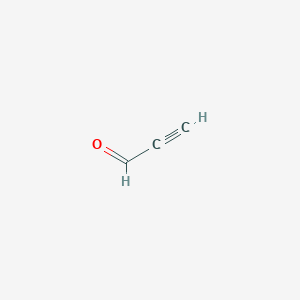
![5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol](/img/structure/B127288.png)
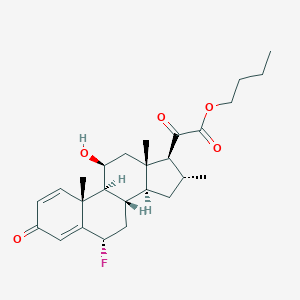
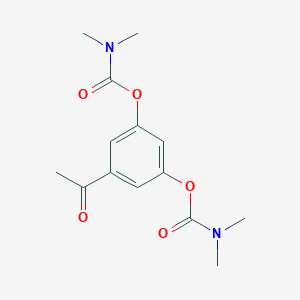
![5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol](/img/structure/B127294.png)

